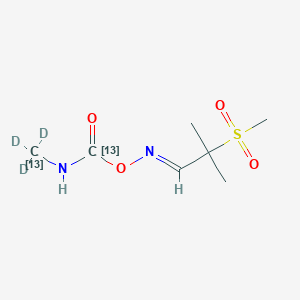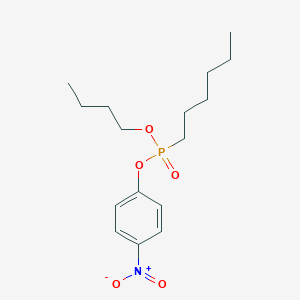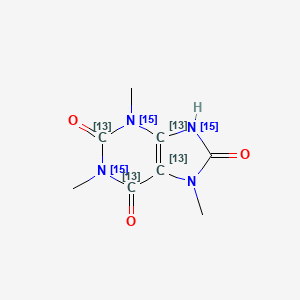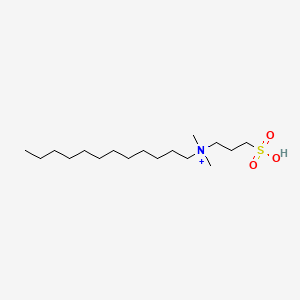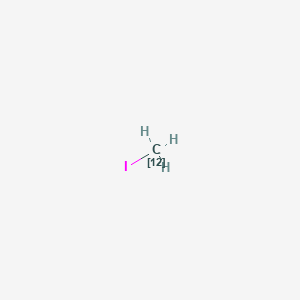
Iodo(~12~C)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(~12~C)methane, also known as iodomethane or methyl iodide, is an organoiodine compound with the chemical formula CH₃I. It is a colorless, volatile liquid with a sweet odor, commonly used in organic synthesis as a methylating agent. Due to its reactivity, it plays a significant role in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodo(~12~C)methane can be synthesized through several methods:
- This method involves the reaction of methanol (CH₃OH) with iodine (I₂) in the presence of red phosphorus (P) to produce iodomethane.
Reaction of Methanol with Iodine and Red Phosphorus: CH3OH+I2+P→CH3I+H3PO3
Another common method is the reaction of dimethyl sulfate ((CH₃O)₂SO₂) with potassium iodide (KI).Reaction of Methyl Sulfate with Potassium Iodide: (CH3O)2SO2+KI→CH3I+K2SO4
Industrial Production Methods: Industrial production of iodomethane typically involves the reaction of methanol with hydrogen iodide (HI) under controlled conditions. This method is preferred due to its efficiency and scalability.
CH3OH+HI→CH3I+H2O
Types of Reactions:
- Iodomethane is highly reactive in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Substitution Reactions: CH3I+Nu−→CH3Nu+I−
Under basic conditions, iodomethane can undergo elimination reactions to form alkenes.Elimination Reactions: CH3I+Base→CH2+HI
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide (OH⁻), cyanide (CN⁻), and thiolate (RS⁻) ions.
Bases: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used in elimination reactions.
Major Products:
Methylated Compounds: Substitution reactions typically yield methylated products such as methyl ethers, methyl amines, and methyl sulfides.
Alkenes: Elimination reactions produce alkenes, such as ethylene.
Wissenschaftliche Forschungsanwendungen
Iodo(~12~C)methane has a wide range of applications in scientific research:
Biology: In biological research, it is used to study methylation processes and as a radiolabeling agent in tracer studies.
Medicine: Iodomethane is employed in the synthesis of pharmaceuticals, particularly in the preparation of methylated drugs.
Industry: It is used in the production of pesticides, herbicides, and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
Iodo(~12~C)methane can be compared with other methyl halides such as:
Chloromethane (CH₃Cl): Less reactive than iodomethane due to the stronger C-Cl bond.
Bromomethane (CH₃Br): More reactive than chloromethane but less reactive than iodomethane.
Fluoromethane (CH₃F): Least reactive among the methyl halides due to the very strong C-F bond.
Uniqueness: this compound is unique due to its high reactivity, making it an excellent methylating agent. Its ability to easily participate in nucleophilic substitution reactions sets it apart from other methyl halides.
Vergleich Mit ähnlichen Verbindungen
- Chloromethane (CH₃Cl)
- Bromomethane (CH₃Br)
- Fluoromethane (CH₃F)
Eigenschaften
CAS-Nummer |
1173018-72-8 |
|---|---|
Molekularformel |
CH3I |
Molekulargewicht |
141.928 g/mol |
IUPAC-Name |
iodo(112C)methane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+0 |
InChI-Schlüssel |
INQOMBQAUSQDDS-IGMARMGPSA-N |
Isomerische SMILES |
[12CH3]I |
Kanonische SMILES |
CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



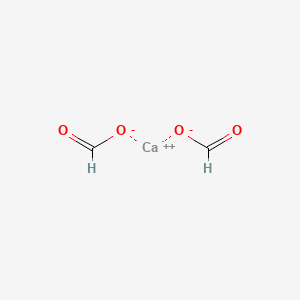


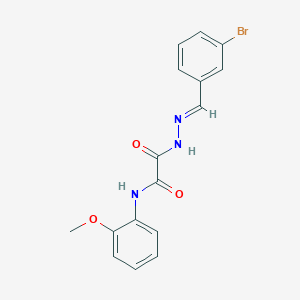

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
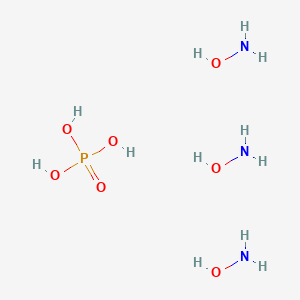
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
